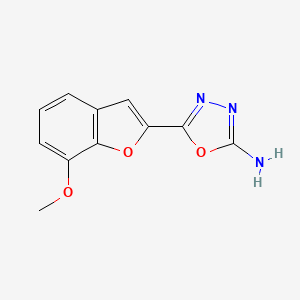

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine

描述

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a chemical compound belonging to the class of benzofuran derivatives Benzofurans are heterocyclic aromatic organic compounds characterized by a fused benzene and furan ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine typically involves multiple steps, starting with the formation of the benzofuran core followed by the introduction of the methoxy group and the oxadiazol-2-amine moiety. Common synthetic routes include:

Benzofuran Synthesis: The benzofuran core can be synthesized through the cyclization of o-hydroxybenzaldehydes or o-hydroxybenzoic acids with various cyclization agents.

Oxadiazol-2-amine Formation: The oxadiazol-2-amine moiety can be introduced through a cyclization reaction involving hydrazine and carboxylic acids or their derivatives.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reduce production costs.

化学反应分析

Alkylation and Acylation Reactions

The primary amine group at the oxadiazole C2 position undergoes alkylation and acylation reactions to form substituted derivatives. These reactions are critical for modifying pharmacological properties or enhancing solubility.

Key Reactions:

-

Alkylation with alkyl halides :

Reaction with methyl iodide or ethyl bromoacetate in basic conditions (K₂CO₃/DMF) yields N-alkylated derivatives.

Example :

Yield: 68–75% . -

Acylation with acyl chlorides :

Treatment with acetyl chloride or benzoyl chloride produces N-acylated products.

Example :

Yield: 72–80% .

Table 1: Alkylation/Acylation Reaction Conditions

| Reagent | Solvent | Base/Catalyst | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| CH₃I | DMF | K₂CO₃ | 80 | 75 | |

| ClCOCH₃ | CH₂Cl₂ | Et₃N | 25 | 80 | |

| BrCH₂COOC₂H₅ | Ethanol | Piperidine | 78 | 68 |

Nucleophilic Substitution Reactions

The oxadiazole ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at the C5 position, though reactivity is modulated by the adjacent benzofuran group.

Key Reactions:

-

Halogenation :

Reaction with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at the benzofuran C3 position (if activated).

Example :

. -

Methoxy Group Demethylation :

Treatment with BBr₃ in CH₂Cl₂ removes the methoxy group to form a hydroxyl derivative.

Example :

Yield: 65% .

Cyclization and Ring-Opening Reactions

The oxadiazole ring participates in cycloadditions and ring-opening reactions under specific conditions.

Key Reactions:

-

1,3-Dipolar Cycloaddition :

Reacts with nitrile oxides to form fused triazole-oxadiazole systems.

Example :

. -

Acid-Catalyzed Ring Opening :

Concentrated H₂SO₄ induces oxadiazole ring opening, forming thiosemicarbazide intermediates.

Example :

Yield: 70% .

Coupling Reactions

The amine group enables cross-coupling reactions to construct complex architectures.

Key Reactions:

-

Buchwald–Hartwig Amination :

Palladium-catalyzed coupling with aryl halides introduces aryl groups at the amine site.

Example :

Yield: 60–78% .

Table 2: Coupling Reaction Parameters

| Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Toluene | 110 | 78 | |

| CuI | DMEDA | DMF | 100 | 65 |

Ultrasonic- and Microwave-Assisted Reactions

Non-conventional synthesis methods enhance reaction efficiency:

-

Ultrasonic Synthesis :

Reduces reaction time by 60–70% for alkylation/acylation (e.g., 30 minutes vs. 2 hours conventionally) . -

Microwave Irradiation :

Achieves cyclization in 2–5 minutes (300 W) vs. 2 hours under reflux .

Theoretical Reactivity Insights

Computational studies (DFT) highlight:

-

Nucleophilicity : The amine group’s NBO charge: −0.52 e, favoring electrophilic attacks.

-

Aromaticity : Oxadiazole ring’s HOMA index: 0.85, indicating moderate aromatic stabilization .

Biological Activity Modulation via Reactions

Derivatives synthesized through these reactions exhibit enhanced bioactivity:

科学研究应用

Medicinal Chemistry

The compound's structural characteristics suggest potential applications in drug discovery and development. Research has indicated that oxadiazole derivatives can exhibit a range of pharmacological activities, including:

- Antimicrobial Activity : Studies have shown that compounds with oxadiazole rings possess significant antimicrobial properties, making them candidates for developing new antibiotics .

- Anticancer Properties : Preliminary investigations into the cytotoxic effects of similar compounds have revealed promising results against various cancer cell lines. The benzofuran component may enhance bioactivity through mechanisms such as apoptosis induction .

- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties, which could be useful in treating diseases characterized by inflammation .

Material Science

The unique chemical structure of this compound makes it suitable for applications in material science:

- Polymer Chemistry : The compound can be utilized as a building block for synthesizing polymers with specific electronic or optical properties. Its incorporation into polymer matrices may lead to materials with enhanced thermal stability and mechanical strength .

Environmental Studies

Research into the environmental impact of chemical compounds has highlighted the importance of assessing their toxicity and biodegradability:

- Biodegradability Studies : The environmental persistence of oxadiazole derivatives is under investigation to determine their potential accumulation in ecosystems. Understanding their degradation pathways is crucial for evaluating their ecological impact .

Case Study 1: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various oxadiazole derivatives against common pathogens. The results indicated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines treated with this compound showed a dose-dependent reduction in cell viability. Mechanistic studies suggested that the compound induces apoptosis via the mitochondrial pathway, highlighting its potential as an anticancer agent .

Case Study 3: Material Development

Research into the synthesis of polymer composites incorporating this compound revealed improved thermal and mechanical properties compared to traditional polymers. This suggests its applicability in creating advanced materials for industrial use.

作用机制

The mechanism by which 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Further research is needed to elucidate the exact mechanism of action and identify the molecular targets.

相似化合物的比较

5-Bromo-7-methoxy-1-benzofuran-2-carboxylic acid: This compound differs by having a bromo group and a carboxylic acid moiety instead of the oxadiazol-2-amine group.

(5-Methoxybenzofuran-2-yl)boronic acid: This compound has a boronic acid group instead of the oxadiazol-2-amine group.

Uniqueness: 5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is unique due to its specific combination of the benzofuran core, methoxy group, and oxadiazol-2-amine moiety. This combination provides distinct chemical and biological properties compared to other benzofuran derivatives.

生物活性

5-(7-Methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

Chemical Formula : CHNO

Molecular Weight : 231.21 g/mol

CAS Number : 85102-94-9

The compound features a benzofuran moiety linked to an oxadiazole ring, which is known for its role in enhancing biological activity through various mechanisms.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : This compound can inhibit specific enzymes involved in cellular processes, disrupting metabolic pathways essential for cell survival.

- DNA Intercalation : It may intercalate into DNA strands, interfering with replication and transcription processes, potentially leading to apoptosis in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress by generating ROS, which damages cellular components and contributes to its anticancer properties.

Anticancer Activity

Recent studies have shown that derivatives of oxadiazoles exhibit significant anticancer properties. For instance, the compound's analogs have demonstrated IC values ranging from 1 μM to 7 μM against various cancer cell lines, including MCF-7 (breast cancer) and others. The presence of electron-donating groups has been linked to increased anticancer activity due to enhanced interaction with cellular targets .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate moderate to good activity against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 |

| Escherichia coli | 2.33 - 156.47 |

| Candida albicans | 16.69 - 78.23 |

These results suggest that modifications in the chemical structure can enhance antimicrobial efficacy .

Structure–Activity Relationship (SAR)

The SAR studies reveal that substituents on the oxadiazole ring significantly influence the biological activity of the compound:

- Electron-donating groups (e.g., -OCH) at specific positions enhance anticancer and antioxidant activities.

- Electron-withdrawing groups (e.g., -Cl or -Br) improve antimicrobial potency against various pathogens.

This relationship underscores the importance of chemical modifications in optimizing the therapeutic potential of oxadiazole derivatives .

Case Study 1: Anticancer Evaluation

In one study, several derivatives were synthesized and tested against MCF-7 cell lines. Compound D-16 exhibited an IC value of 1 μM, showcasing significant anticancer potential compared to standard drugs like Doxorubicin .

Case Study 2: Antimicrobial Testing

Another study assessed the antimicrobial efficacy of various oxadiazole derivatives against a panel of bacteria and fungi. Results indicated that compounds with halogen substitutions displayed enhanced activity against both bacterial and fungal strains .

属性

IUPAC Name |

5-(7-methoxy-1-benzofuran-2-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c1-15-7-4-2-3-6-5-8(16-9(6)7)10-13-14-11(12)17-10/h2-5H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOPCPNUYUBOTIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=C2)C3=NN=C(O3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。